N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy group, a dimethylpentyl chain, and a methylthio-substituted phenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 3-hydroxy-4,4-dimethylpentylamine: This can be achieved through the reduction of the corresponding ketone using a reducing agent such as sodium borohydride.
Formation of the oxalamide: The amine is then reacted with oxalyl chloride to form the oxalamide intermediate.
Introduction of the methylthio group: The final step involves the substitution reaction with 2-(methylthio)phenylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The oxalamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The hydroxy group and the oxalamide moiety can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-4,4-dimethylpentyl)-2-methylbenzamide
- N-(3-hydroxy-4,4-dimethylpentyl)-5-methyl-2-thiophenesulfonamide
- N-(3-hydroxy-4,4-dimethylpentyl)-2-(2-methoxyphenoxy)acetamide
Uniqueness
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the presence of both the hydroxy and methylthio groups, which confer distinct chemical and biological properties
Biological Activity
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide, a compound with the CAS number 1396801-67-4, has garnered interest in the scientific community due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H24N2O3S, with a molecular weight of 324.4 g/mol. The compound features a hydroxy group and a dimethylpentyl chain attached to an oxalamide core, which contributes to its biological properties .
Synthesis
The synthesis of this compound typically involves the reaction of 3-hydroxy-4,4-dimethylpentylamine with phenyloxalyl chloride under controlled conditions. Common solvents include dichloromethane and tetrahydrofuran, often catalyzed by bases like triethylamine. This method allows for high yields and purity through techniques such as recrystallization and chromatography .
Anticancer Activity
The compound has been evaluated for anticancer properties. In studies involving related oxalamides, compounds demonstrated the ability to inhibit proliferation in cancer cell lines such as HeLa (cervical cancer) and C6 (glioma). The mechanism often involves inducing apoptosis or inhibiting specific signaling pathways critical for cancer cell survival .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The hydroxy group can participate in hydrogen bonding, enhancing interactions with biological macromolecules. Furthermore, the oxalamide moiety may play a role in enzyme inhibition or receptor modulation .
Table: Summary of Biological Activities
Notable Research Insights
- Antimicrobial Screening : A study highlighted that derivatives of oxalamides possess broad-spectrum antimicrobial properties, suggesting that this compound may similarly exhibit such effects due to its structural characteristics .
- Cell Line Studies : In vitro studies on related compounds have shown that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-16(2,3)13(19)9-10-17-14(20)15(21)18-11-7-5-6-8-12(11)22-4/h5-8,13,19H,9-10H2,1-4H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFHDYRIJXFPFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C(=O)NC1=CC=CC=C1SC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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